1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 4-fluoro-5-methyl-2-nitrophenyl group and at the 4-position with a [4-(trifluoromethyl)phenyl]carbonyl moiety. The fluorine atom and methyl group on the phenyl ring may improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
[4-(4-fluoro-5-methyl-2-nitrophenyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O3/c1-12-10-16(17(26(28)29)11-15(12)20)24-6-8-25(9-7-24)18(27)13-2-4-14(5-3-13)19(21,22)23/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJJSRINLYPEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Research indicates that piperazine derivatives, including the compound , exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial protein synthesis and interference with cell wall synthesis. For instance, certain piperazine derivatives have been shown to inhibit Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 50 μg/mL .
Neuropharmacological Effects
Piperazine compounds are also noted for their neuropharmacological activities. They can act as inhibitors of acetylcholinesterase, which is critical in the management of Alzheimer's disease. The binding affinity of these compounds at both peripheral and catalytic sites suggests potential therapeutic applications in neurodegenerative disorders .
Case Studies
Several studies have explored the biological activities of similar piperazine derivatives:
- Antitubercular Activity :
- Inhibition of Acetylcholinesterase :
Biological Activity Summary Table
| Activity Type | Target Organism/Enzyme | Efficacy (IC50/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.29 μM | |
| Acetylcholinesterase Inhibition | Human Enzyme | Varies |
Research Findings
Recent investigations into piperazine derivatives have highlighted their versatility and potential in drug development:
- Synthesis and Evaluation : A series of novel piperazine derivatives were synthesized and evaluated for their biological activity against various pathogens. The presence of electron-withdrawing groups significantly enhanced their activity against specific targets .
- Structure-Activity Relationship (SAR) : The biological activity of these compounds is closely related to their structural features. Modifications to the piperazine ring or substituents can lead to significant changes in potency and selectivity against different biological targets .
Scientific Research Applications
Pharmaceutical Development
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine has been explored for its potential as a pharmaceutical agent due to its ability to inhibit specific biological pathways.
Anticancer Research
Several studies have investigated the anticancer properties of this compound. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study highlighted the structure-activity relationship (SAR) that informed modifications to enhance potency and selectivity.
Neuropharmacology
The compound has also been studied for its neuropharmacological effects, particularly in models of anxiety and depression. It is believed to modulate neurotransmitter systems, including serotonin and dopamine pathways.
Case Study: Neuroprotective Effects
Research published in Neuroscience Letters indicated that administration of this compound in rodent models resulted in reduced anxiety-like behaviors and improved cognitive function, suggesting its potential as an anxiolytic agent.
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties against certain bacterial strains. Preliminary studies have shown efficacy against Gram-positive bacteria, indicating a potential role in treating infections.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Streptococcus pneumoniae | 16 µg/mL |
Inhibition of COMT Enzyme
The compound has been identified as a potential inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition may have implications for conditions like Parkinson's disease and schizophrenia.
Case Study: COMT Inhibition
A patent filed on this compound outlines its use as a COMT inhibitor, demonstrating its potential therapeutic applications in managing symptoms associated with dopamine metabolism disorders .
Chemical Reactions Analysis
Alkylation/Acylation
The piperazine core undergoes acylation at the para position, forming a carbamate linkage. This step is critical for introducing the trifluoromethylphenyl group.
| Reaction Type | Mechanism | Conditions | Outcomes |
|---|---|---|---|
| Acylation | Carbonyl group formation | Activating agents (DCC) | Stable amide bond formation |
Nitration
Nitration introduces the nitro group at the ortho position to fluorine, requiring controlled acidic conditions to avoid over-nitration.
| Parameter | Details | Impact |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Acidic medium | H₂SO₄ | Facilitates nitronium ion formation |
Fluorination
Fluorination occurs via electrophilic substitution or nucleophilic aromatic substitution, depending on the directing groups. The fluorine atom enhances lipophilicity and receptor-binding potential.
Analytical Techniques for Reaction Monitoring
| Technique | Purpose | Key Observations |
|---|---|---|
| TLC | Purity assessment | Rf values for intermediates and final product |
| HPLC | Quantitative analysis | Peak separation, retention times |
| NMR (¹H, ¹³C) | Structural confirmation | Splitting patterns for aromatic protons |
| Mass spectrometry | Molecular weight verification | [M+H]⁺ ion peak at m/z ~396 |
Stability and Reactivity
The compound exhibits stability under physiological conditions but undergoes hydrolysis under alkaline conditions (pH > 8). The nitro group is highly reactive and may participate in reduction reactions (e.g., catalytic hydrogenation).
Mechanism of Action
The piperazine moiety likely interacts with serotonin (5-HT) or dopamine receptors through charge-charge interactions with the nitro group and hydrophobic interactions with the trifluoromethylphenyl substituent. Structural modifications (e.g., substituent position) significantly influence receptor affinity.
Research Findings
-
Optimization : Reaction conditions such as base choice (e.g., cyclohexyl magnesium chloride) and leaving groups (chloride > sulfoxide) critically impact yields .
-
Diversity in Synthesis : Alternative methods like bromo-lithium exchange or SNAr with electron-withdrawing groups enable efficient piperazine ring formation .
Comparison of Reaction Types
| Reaction | Advantages | Limitations |
|---|---|---|
| SNAr coupling | High efficiency (66–95%) | Requires electron-deficient rings |
| Buchwald-Hartwig coupling | Broad substrate tolerance | Pd catalyst dependency |
| Acylation | Mild conditions | Requires activating agents |
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights structural analogs and their pharmacological or synthetic relevance:
*Calculated based on molecular formula C₂₀H₁₆F₄N₃O₃.
Key Structural and Functional Differences
Aromatic Substituents: The target compound's 4-fluoro-5-methyl-2-nitrophenyl group distinguishes it from analogs like 4ao (3-nitrobenzyl) and PAPP (4-aminophenethyl). The methyl group may reduce metabolic oxidation compared to unsubstituted analogs . Trifluoromethyl positioning: The [4-(trifluoromethyl)phenyl]carbonyl group is shared with 8b and RTC1, but its placement on the carbonyl (vs. direct piperazine attachment in PAPP) alters electronic distribution and target binding .
Pharmacological Profiles: Serotonergic Activity: PAPP and p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () act as 5-HT₁A agonists, suggesting the target compound may share CNS activity due to structural similarities . Kinase Inhibition: Analogs like 8b and 4ao show anti-proliferative effects, implying the nitro and trifluoromethyl groups are key for kinase interaction. The target compound’s nitro group at the 2-position (vs. 3-position in 4ao) may enhance steric hindrance or hydrogen bonding .
Synthetic Accessibility :
- The target compound’s synthesis likely follows procedures similar to 4ao (alkylation) or 8b (amide coupling), using 4-fluoro-5-methyl-2-nitrobenzyl bromide and 4-(trifluoromethyl)benzoyl chloride .
Research Findings and Implications
- Metabolic Stability: Fluorine and methyl groups in the target compound may reduce cytochrome P450-mediated oxidation compared to non-fluorinated analogs (e.g., 4ao) .
- Selectivity : The trifluoromethyl group’s position on the carbonyl (vs. arylpiperazine in RTC1 ) could minimize off-target effects, as seen in CCR5 antagonists .
- Biological Potency : Nitro groups in 4ao and the target compound correlate with kinase inhibition, but the latter’s methyl substituent might improve cell permeability .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine, and how can purity be optimized?
The synthesis of piperazine derivatives typically involves multi-step reactions, including cyclization, condensation, and substitution. For example, α,β-unsaturated ketones can be synthesized via the reaction of diarylpyrazole precursors with aromatic aldehydes . To optimize purity:
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
- NMR spectroscopy : Confirm substituent positions and piperazine ring integrity using H and C NMR, comparing shifts to analogous compounds (e.g., 4-(4-hydroxyphenyl)piperazine derivatives ).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., CHFNO for the target compound).
- X-ray crystallography : Resolve conformational ambiguities, particularly for nitro and trifluoromethyl groups .
Q. How can initial biological activity screening be designed for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against targets like carbonic anhydrase (hCA I/II) or DPP-IV, using fluorometric assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Antimicrobial activity : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do substituent positions (e.g., nitro, trifluoromethyl) influence this compound’s bioactivity?
Substituent effects can be analyzed via structure-activity relationship (SAR) studies :
- Nitro group (2-position) : Enhances electron-withdrawing effects, potentially improving binding to enzymatic active sites (e.g., hCA II inhibition ).
- Trifluoromethyl group (para-position on benzoyl) : Increases lipophilicity and metabolic stability, as seen in DPP-IV inhibitors with para-substituted aryl groups .
- Fluoro and methyl groups (4- and 5-positions) : Modulate steric hindrance and solubility; compare to antimalarial hydroxyethylamine derivatives where bulkier groups enhance potency .
Q. How can contradictory data on cytotoxicity and therapeutic efficacy be resolved?
Contradictions may arise from assay conditions or structural modifications:
- Dose optimization : Re-evaluate IC values across broader concentration ranges (e.g., 0.1–100 μM).
- Structural analogs : Compare with modified piperazines (e.g., β-cyclodextran inclusion complexes) that reduce toxicity but may lower activity .
- Mechanistic studies : Use transcriptomics/proteomics to identify off-target effects or apoptosis pathways .
Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HTR or DA D3), focusing on piperazine ring flexibility .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrophobic pockets for trifluoromethyl groups) .
- QSAR models : Train models using datasets of piperazine sulfonamides or arylpiperazines to predict bioactivity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and CNS penetration?
- Rodent models : Administer compounds intraperitoneally (10–50 mg/kg) and measure plasma/tissue concentrations via LC-MS.
- Blood-brain barrier (BBB) permeability : Use in situ perfusion or MDCK-MDR1 cell monolayers to assess passive/active transport .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites .
Methodological Considerations
Q. How can regioselectivity challenges during nitro-group introduction be addressed?
Q. What strategies mitigate fluorinated byproduct formation during trifluoromethylation?
- Radical trifluoromethylation : Employ Umemoto or Togni reagents under visible-light photocatalysis for cleaner reactions .
- Post-synthetic purification : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients .
Tables
Q. Table 1. Comparative Bioactivity of Piperazine Derivatives
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| DPP-IV inhibitor 1c | DPP-IV | 3.28 ± 0.04 | |
| Antimalarial 6p | P. falciparum | 3.36 ± 0.05 | |
| hCA II inhibitor (Mannich) | hCA II | 0.89 ± 0.02 |
Q. Table 2. Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | ~3.5 (predicted) | HPLC retention time |
| Solubility (PBS, pH 7.4) | <10 μM | Nephelometry |
| Metabolic stability (t) | 45 min (human microsomes) | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
